molecular formula C11H17N3O2 B1529766 tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate CAS No. 474809-21-7

tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate

Cat. No.: B1529766
CAS No.: 474809-21-7
M. Wt: 223.27 g/mol
InChI Key: JTKROKSMVFTCKQ-UHFFFAOYSA-N
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Description

Tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol. It is a derivative of pyridine, featuring an amino group at the 2-position and a tert-butyl carbamate group attached to the 4-position of the pyridine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate typically involves the reaction of 2-aminopyridine-4-carbaldehyde with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 2-nitro-4-aminopyridine.

  • Reduction: : Formation of 2-amino-4-aminopyridine.

  • Substitution: : Formation of various substituted carbamates.

Scientific Research Applications

Tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate is used in various scientific research applications, including:

  • Chemistry: : As a building block for the synthesis of more complex organic compounds.

  • Biology: : In the study of enzyme inhibitors and receptor ligands.

  • Medicine: : As a potential therapeutic agent in drug discovery and development.

  • Industry: : In the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. This interaction can modulate various biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

List of Similar Compounds

  • Tert-Butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

  • Tert-Butyl (R)-4-(1-(2-aminopyridin-4-yl)ethyl)piperazine-1-carboxylate

Properties

IUPAC Name

tert-butyl N-[(2-aminopyridin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKROKSMVFTCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474809-21-7
Record name TERT-BUTYL ((2-AMINOPYRIDIN-4-YL)METHYL)CARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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